SKLB1002 is a potent, selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] This small molecule compound exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels. [, ] SKLB1002 has been investigated for its potential in treating various diseases characterized by excessive or abnormal angiogenesis, including cancer and psoriasis. [, ]
SKLB1002 was synthesized at the State Key Laboratory of Biotherapy in Sichuan University, China. It belongs to a class of small molecule inhibitors targeting receptor tyrosine kinases, specifically focusing on VEGFR2, which is crucial for endothelial cell proliferation and survival during angiogenesis. The compound has been characterized as having significant inhibitory effects on human umbilical vein endothelial cells (HUVEC) in vitro, demonstrating its potential as an anticancer drug candidate .
The synthesis of SKLB1002 involved a restricted de novo design approach, which is a computational method that allows for the generation of new chemical entities based on known structures. This method ensures that the synthesized compounds possess desirable biological properties while minimizing potential side effects. The detailed synthetic route for SKLB1002 includes several steps involving key reagents and conditions that optimize yield and purity.
The synthesis process highlights the importance of both chemical knowledge and practical laboratory skills in developing effective pharmaceutical agents .
The molecular structure of SKLB1002 has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure reflects its design as a VEGFR2 inhibitor, featuring functional groups that facilitate binding to the receptor's active site.
These analyses confirm that SKLB1002 effectively fits into the binding pocket of VEGFR2, allowing it to inhibit receptor activity .
SKLB1002 primarily functions through competitive inhibition of VEGFR2. Upon administration, it binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis.
These findings underscore the compound's potential as an effective therapeutic agent against cancer through its antiangiogenic properties.
The mechanism by which SKLB1002 exerts its effects involves several key processes:
Data from Western blot analyses support these mechanisms by demonstrating reduced levels of phosphorylated proteins in treated cells compared to controls.
SKLB1002 exhibits several notable physical and chemical properties:
SKLB1002 has significant implications for cancer therapy due to its ability to inhibit angiogenesis:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of tumor-induced angiogenesis, activating downstream pathways like PLC-γ/Raf/MEK/ERK and PI3K/AKT upon VEGF binding [2] [9]. This signaling cascade promotes endothelial cell proliferation, migration, and survival, enabling blood vessel formation that supports tumor growth and metastasis. In ocular diseases like corneal neovascularization (CoNV), VEGF overexpression disrupts the balance between pro- and anti-angiogenic factors, leading to vision loss [1] [5]. VEGFR2’s upregulation correlates strongly with advanced cancer stages and poor prognosis, making it a high-value therapeutic target [6] [9].
Table 1: Antiangiogenic Effects of SKLB1002 in Preclinical Models
Disease Model | Key Findings | Reference |
---|---|---|
Alkali-burn corneal (Mouse) | 60% reduction in new blood vessel length; suppressed ERK/JNK/p38 phosphorylation | [1] |
SW620 tumor xenografts | >60% tumor growth inhibition; decreased CD31+ microvessels | [3] |
Zebrafish embryos | Blocked intersegmental vessel formation; inhibited tumor-induced vasculature | [3] |
Non-selective VEGF pathway inhibitors (e.g., bevacizumab) face limitations such as compensatory angiogenic pathways, drug resistance, and systemic toxicity [2] [6]. SKLB1002 addresses these challenges through ATP-competitive inhibition of VEGFR2 (IC₅₀ = 32 nM), which minimizes off-target effects on kinases like PDGFR or FGFR [3] [4]. Its specificity stems from optimized interactions with VEGFR2’s hydrophobic regions:
SKLB1002 features a quinazoline core substituted at C4 with a thiadiazole-thioether moiety, enabling dual targeting of VEGFR2’s ATP-binding site and allosteric pockets [3] [10]. This structure diverges from classical quinazoline-based kinase inhibitors (e.g., erlotinib) by incorporating a thiadiazole ring, which enhances VEGFR2 affinity and reduces off-target activity [8] [10]. Mechanistically, SKLB1002:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7